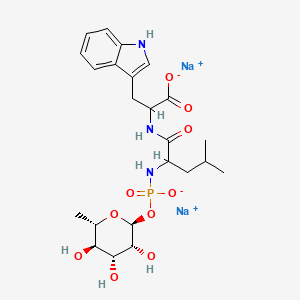
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium is a compound known for its role as a metallo-endopeptidase inhibitor. It is derived from cultures of Streptomyces tanashiensis and has significant biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the coupling of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl) with Leu-Trp. The reaction typically requires the use of protecting groups to prevent side reactions and ensure the correct formation of the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces tanashiensis followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield, and the purification steps include chromatography and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives with altered biological activity, while reduction reactions may yield reduced forms with different chemical properties .
Aplicaciones Científicas De Investigación
N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological research to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in inhibiting metallo-endopeptidases.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-Leu-Trp disodium involves the inhibition of metallo-endopeptidases. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial in regulating various biological processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramidon: Another metallo-endopeptidase inhibitor with similar biological activity.
Bestatin: An inhibitor of aminopeptidases with different molecular targets.
Uniqueness
This compound is unique due to its specific inhibition of metallo-endopeptidases and its derivation from Streptomyces tanashiensis. Its structure allows for selective binding to the enzyme’s active site, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C23H32N3Na2O10P |
|---|---|
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
disodium;3-(1H-indol-3-yl)-2-[[4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16?,17?,18-,19+,20+,23-;;/m0../s1 |
Clave InChI |
OQKHVXFOYFBMDJ-OOLZXIKUSA-L |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
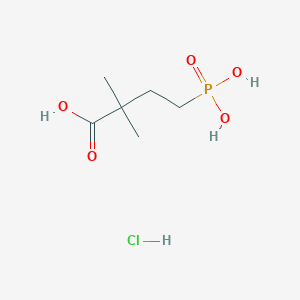
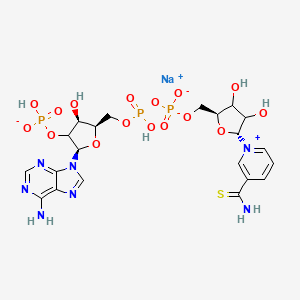
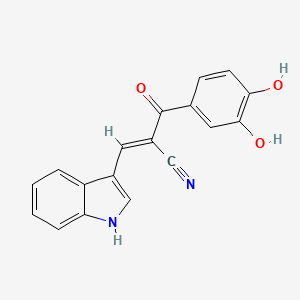
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)

![sodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763271.png)
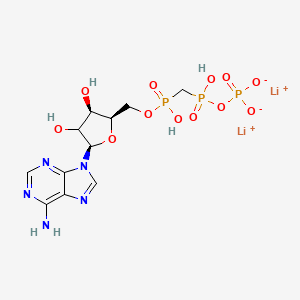
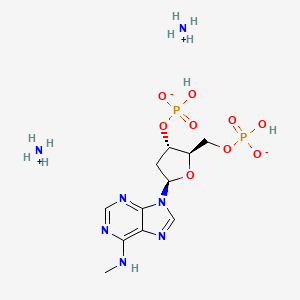
![sodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763288.png)

![(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride](/img/structure/B10763306.png)
![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
